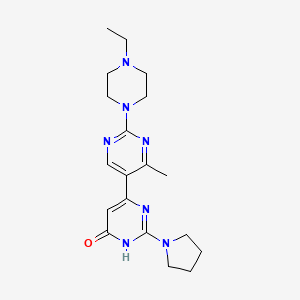
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific proteins or enzymes in the body. For example, one study showed that this compound can inhibit the activity of an enzyme called COX-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to possess a range of biochemical and physiological effects. For example, this compound can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been shown to induce cell death in cancer cells, which could be useful in the development of anti-cancer therapies. Finally, this compound has been shown to possess anti-bacterial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide in lab experiments is that it possesses a range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound in lab experiments is that the synthesis method is relatively complex and yields are moderate.
Zukünftige Richtungen
There are several future directions for research involving 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide. One possible direction is to further investigate the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Another direction is to explore the anti-cancer properties of this compound and its potential use in the development of new anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify specific proteins or enzymes that it interacts with. Finally, future research could focus on developing more efficient synthesis methods for this compound to improve yields and reduce costs.
Synthesemethoden
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide involves the reaction of 2-amino-1,3,4-thiadiazole with 1,2,3,4-tetrahydro-2-naphthoic acid chloride in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The overall yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that this compound has anti-cancer properties and can induce cell death in cancer cells. Additionally, this compound has been shown to possess anti-bacterial properties and can inhibit the growth of several bacterial strains.
Eigenschaften
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c15-14-18-17-13(20-14)8-12(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-8H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHVJCSLIBQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC(=O)CC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6118385.png)
![1'-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4'-bipiperidin-3-ol](/img/structure/B6118389.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118397.png)

![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)
![N-(3-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6118437.png)
![{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6118442.png)
![5-(4-fluorophenyl)-2-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B6118457.png)
![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6118466.png)
![2-{4-[2-(isopropylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6118468.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide](/img/structure/B6118476.png)

![N,N-dimethyl-3-(3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-1-propanamine](/img/structure/B6118489.png)
![2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B6118496.png)